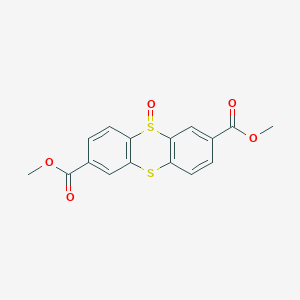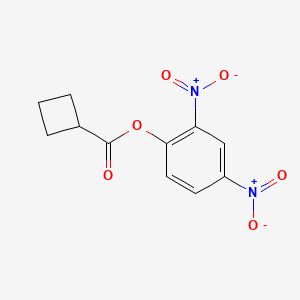![molecular formula C17H13ClS B14499085 1-[Chloro(phenylsulfanyl)methyl]naphthalene CAS No. 62938-11-8](/img/structure/B14499085.png)
1-[Chloro(phenylsulfanyl)methyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Chloro(phenylsulfanyl)methyl]naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloromethyl group and a phenylsulfanyl group
Métodos De Preparación
The synthesis of 1-[Chloro(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene with chloromethyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
1-[Chloro(phenylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and the presence of catalysts or specific reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[Chloro(phenylsulfanyl)methyl]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[Chloro(phenylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparación Con Compuestos Similares
1-[Chloro(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds such as:
1-Chloronaphthalene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Phenylsulfanylmethylnaphthalene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-(Phenylsulfanyl)naphthalene: Similar structure but without the chloromethyl group, leading to different chemical properties.
Propiedades
Número CAS |
62938-11-8 |
|---|---|
Fórmula molecular |
C17H13ClS |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
1-[chloro(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13ClS/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H |
Clave InChI |
VXOKSJCJBGCRFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


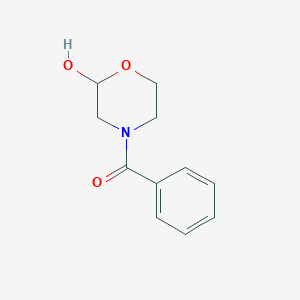
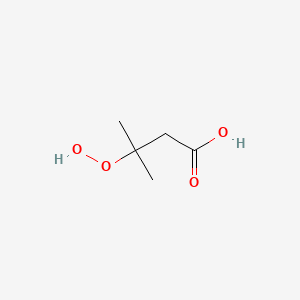
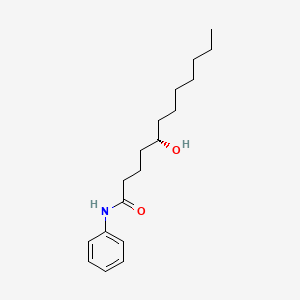
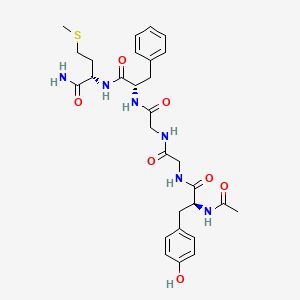
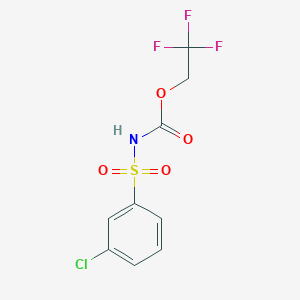
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
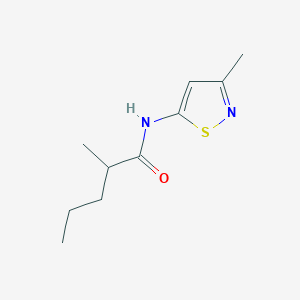
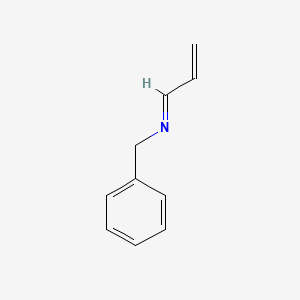
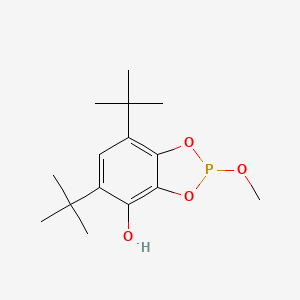

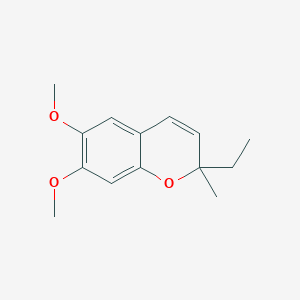
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
